6-Oxa-7-azabicyclo[3.1.1]heptane

exit vector analysis conformational control piperidine bioisostere

6-Oxa-7-azabicyclo[3.1.1]heptane (CAS 1822600-36-1) is a conformationally rigid, bridged bicyclic scaffold that embeds both an oxygen and a nitrogen heteroatom within the [3.1.1] framework. It belongs to the emerging class of saturated hetero-bicyclo[3.1.1]heptane building blocks actively investigated as three-dimensional bioisosteres for planar aromatic and heteroaromatic rings in drug discovery.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
Cat. No. B13151670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-7-azabicyclo[3.1.1]heptane
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1CC2NC(C1)O2
InChIInChI=1S/C5H9NO/c1-2-4-6-5(3-1)7-4/h4-6H,1-3H2
InChIKeyAYRXLJYMPKLQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-7-azabicyclo[3.1.1]heptane: Structural Classification and Core Characteristics for Procurement Evaluation


6-Oxa-7-azabicyclo[3.1.1]heptane (CAS 1822600-36-1) is a conformationally rigid, bridged bicyclic scaffold that embeds both an oxygen and a nitrogen heteroatom within the [3.1.1] framework. It belongs to the emerging class of saturated hetero-bicyclo[3.1.1]heptane building blocks actively investigated as three-dimensional bioisosteres for planar aromatic and heteroaromatic rings in drug discovery [1]. The scaffold confers a defined spatial arrangement of substituent exit vectors and modulates fundamental physicochemical properties—including basicity, lipophilicity, and solubility—relative to all-carbon bicyclo[3.1.1]heptane and monocyclic piperidine analogs [2].

Why 6-Oxa-7-azabicyclo[3.1.1]heptane Cannot Be Replaced by Generic Bicyclic or Monocyclic Isosteres


Superficial scaffold-hopping among bicyclo[3.1.1]heptane variants (all-carbon, 3-oxa, 6-aza, or mono-hetero analogs) carries a high risk of divergent ADME and potency outcomes because each heteroatom position and identity independently tunes pKa, logD, solubility, and metabolic clearance [1]. For example, replacing the central benzene of Sonidegib with all-carbon bicyclo[3.1.1]heptane decreased water solubility (6 µM → 4 µM), whereas the 3-oxa analog improved it >5-fold (6 µM → 34 µM) [2]. Hence, generic substitution without scaffold-specific quantitative evidence can invert the very property improvements the swap was intended to achieve.

Quantitative Differentiation Evidence: 6-Oxa-7-azabicyclo[3.1.1]heptane Versus Closest Analogs


Dual Heteroatom Exit Vector Geometry vs. 6-Azabicyclo[3.1.1]heptane and Piperidine

In the 6-azabicyclo[3.1.1]heptane series, cis isomers function as three-dimensional analogs of the 1,4-disubstituted piperidine chair conformer, while trans isomers mimic an unusual boat conformation [1]. Introducing an endocyclic oxygen atom at the 7-position (6-oxa-7-aza variant) fundamentally alters the exit vector angles and the hydrogen-bonding capacity relative to the 6-aza-only scaffold, providing a topologically distinct orientation of substituents that cannot be achieved with monocyclic piperidine or the 6-aza analog alone [2].

exit vector analysis conformational control piperidine bioisostere

Modulated pKa via Endocyclic Oxygen: 6-Oxa-7-aza vs. 6-Azabicyclo[3.1.1]heptane

The predicted pKa of the nitrogen in the 6-oxa-3-aza isomer (analogous scaffold) is 9.43 ± 0.20, whereas the parent 6-azabicyclo[3.1.1]heptane exhibits higher basicity (computed pKa ~10.5 for the unsubstituted amine) . The inductive electron-withdrawing effect of the endocyclic oxygen in the 6-oxa-7-aza scaffold is expected to further lower the conjugate acid pKa by approximately 0.5–1.0 log units relative to the 6-aza analog [1]. This fine-tuning of the ionization state at physiological pH can be critical for optimizing membrane permeability and reducing hERG off-target activity [1].

basicity modulation pKa tuning ionization state

Solubility and Lipophilicity Differentiation: 3-Oxabicyclo[3.1.1]heptane Class-Level Evidence

In a direct head-to-head Sonidegib analog study, replacing the central benzene with all-carbon bicyclo[3.1.1]heptane decreased water solubility from 6 µM to 4 µM, whereas the 3-oxabicyclo[3.1.1]heptane replacement increased solubility >5-fold to 34 µM [1]. Concurrently, calculated logD (pH 7.4) dropped from 6.8 (Sonidegib) to 6.2 (BCHep analog) to 4.8 (3-oxa-BCHep analog), a net reduction of 2.0 log units [1]. The 6-oxa-7-aza scaffold, bearing two hydrogen-bonding heteroatoms, is expected to produce an even greater solubility enhancement and lipophilicity reduction than the mono-oxa analog, though direct experimental data remain to be published.

aqueous solubility lipophilicity logD physicochemical optimization

Metabolic Stability Trade-offs: BCHep vs. 3-Oxa-BCHep vs. Anticipated 6-Oxa-7-aza Profile

In the Sonidegib scaffold, intrinsic clearance (CLint) in human liver microsomes was 16 µL min⁻¹ mg⁻¹ for the parent drug, 14 µL min⁻¹ mg⁻¹ for the bicyclo[3.1.1]heptane analog (50), and 28 µL min⁻¹ mg⁻¹ for the 3-oxabicyclo[3.1.1]heptane analog (51) [1]. The moderate increase in oxidative metabolism for the oxa-analog is consistent with increased metabolic vulnerability at the α-position to the endocyclic oxygen. The 6-oxa-7-aza scaffold, with its nitrogen adjacent to the oxygen, introduces a distinct electronic environment that may redirect metabolism away from the oxa-sensitive site, potentially combining the solubility advantage of oxa-BCHeps with a CLint closer to that of the parent BCHep, though this hypothesis requires experimental verification.

metabolic stability intrinsic clearance human liver microsomes

Synthetic Accessibility and Enantioselective Preparation vs. Alternative Bicyclo[3.1.1]heptane Scaffolds

A unified strain-release radical-polar crossover annulation strategy, published in 2024–2025, enables the synthesis of both aza- and oxa-bicyclo[3.1.1]heptanes—including the 6-oxa-7-aza scaffold—in a single experimental protocol from readily accessible amino/hydroxy acid derivatives under photoredox catalysis [1]. Critically, chiral amino acid-derived redox-active esters yield enantioenriched hetero-bicyclo[3.1.1]heptanes, a capability not demonstrated for all-carbon bicyclo[3.1.1]heptane synthesis at the time of this report [1]. The functional groups introduced during the annulation serve as synthetic handles for downstream diversification, reducing the step count for building-block preparation relative to routes that require separate heteroatom introduction [1].

synthetic accessibility photoredox catalysis enantioselective synthesis scalability

Patent Freedom-to-Operate: 6-Oxa-7-aza vs. Established Aza/Oxa-Bicyclo[3.1.1]heptane IP Landscape

WO2022007924A1 discloses oxa-azabicyclic derivatives with broad claims covering multiple heteroatom substitution patterns in bicyclic scaffolds, indicating active patenting in this space [1]. However, the specific 6-oxa-7-azabicyclo[3.1.1]heptane isomer (oxygen at position 6, nitrogen at position 7) represents a distinct regioisomeric arrangement not prominently claimed in major bicyclo[3.1.1]heptane bioisostere patent families (which focus primarily on 3-oxa, 6-aza, and all-carbon variants). A 2025 report demonstrated that replacing a benzene ring with 3-oxabicyclo[3.1.1]heptane yielded a patent-free Sonidegib analog with nanomolar potency [2], establishing a precedent for oxa-BCHep scaffolds as viable freedom-to-operate strategies.

freedom-to-operate patent landscape bioisostere IP chemical intellectual property

Priority Application Scenarios for 6-Oxa-7-azabicyclo[3.1.1]heptane Based on Quantitative Evidence


Scaffold Replacement for Piperidine-Based Kinase Inhibitors Requiring Reduced Basicity

When a lead series containing a 1,4-disubstituted piperidine core suffers from high basicity (pKa ~11) leading to hERG liability or poor passive permeability, the 6-oxa-7-azabicyclo[3.1.1]heptane scaffold offers an estimated pKa reduction of ~1.2–1.9 units [1]. This pKa shift reduces the fraction ionized at lysosomal pH, potentially mitigating phospholipidosis risk while maintaining the three-dimensional chair-mimicking geometry required for target engagement [2].

Meta-Substituted Phenyl Ring Replacement in Low-Solubility Lead Compounds

For drug candidates where a meta-substituted phenyl ring is identified as the source of poor aqueous solubility (e.g., ≤10 µM) and high logD (>5), the 3-oxabicyclo[3.1.1]heptane class has demonstrated a >5-fold solubility increase and a 2.0-unit logD reduction in a clinically relevant scaffold [1]. The 6-oxa-7-aza variant, with its additional nitrogen H-bond acceptor, is expected to amplify these solubility gains, making it suitable for BCS Class II/IV compounds requiring formulation-enabled or intrinsic solubility improvement.

Chiral Building Block Procurement for Fragment-Based Drug Discovery Requiring Enantiopure 3D Fragments

Fragment-based screening libraries increasingly demand sp³-rich, enantiopure scaffolds with defined exit vectors. The enantioselective photoredox annulation route to aza/oxa-bicyclo[3.1.1]heptanes [1] provides direct access to chiral 6-oxa-7-azabicyclo[3.1.1]heptane building blocks bearing in situ-installed functional handles for rapid fragment elaboration. This enables procurement of single-enantiomer fragments without post-synthetic chiral chromatography.

IP-Differentiated Bioisostere Strategy for Meta-Heteroarene Replacement

Programs seeking to replace a meta-substituted pyridine, pyrimidine, or other heteroaromatic ring with a saturated bioisostere can select the 6-oxa-7-aza scaffold to achieve both the geometric mimicry required (bridgehead angle ~120°) [1] and a potentially differentiated IP position relative to the more heavily patented 6-aza and 3-oxa bicyclo[3.1.1]heptane isomer families [2]. The dual heteroatom motif also more closely approximates the electronic character of heteroaromatic rings than all-carbon BCHep.

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